molecular formula C19H24N2O3S B1224032 N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide

N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide

Cat. No. B1224032
M. Wt: 360.5 g/mol
InChI Key: WQBKGTJPOPZNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide is a member of acetamides and an anilide.

Scientific Research Applications

  • Biological Responses and Environmental Toxicology :

    • Acetamide derivatives have commercial importance and their biological responses vary qualitatively and quantitatively. The type and amount of information available reflect the biology of the material and its usage or proposed usage. The last decades have seen a significant expansion in our understanding of the biological consequences of exposure to these compounds, including environmental toxicology data not available in earlier reviews (Kennedy, 2001).
  • Chemical Reactivity and Utility in Heterocyclic Synthesis :

    • Compounds like 2-cyano-N-(2-hydroxyethyl) acetamide serve as important intermediates for the synthesis of a variety of synthetically useful and novel heterocyclic systems. The method of preparation and the chemical reactivity of such compounds have been systematically and comprehensively surveyed (Gouda et al., 2015).
  • Advanced Oxidation Process in Degradation :

    • The degradation of compounds like acetaminophen through advanced oxidation processes (AOPs) is a topic of great interest due to water scarcity and the accumulation of recalcitrance compounds in the environment. Different AOP systems used in this process result in various kinetics, mechanisms, and by-products, with a comprehensive review available on the degradation pathways, by-products, and their biotoxicity (Qutob et al., 2022).
  • Carcinogenicity Studies in Thiophene Analogues :

    • Thiophene analogues of certain carcinogens have been synthesized and evaluated for potential carcinogenicity, with in vitro activity profiles observed for these compounds indicating potential carcinogenicity. However, their overall chemical and biological behavior casts doubt on their capability to elicit tumors in vivo. The degree of reliance on in vitro predictions for potential carcinogenicity in structurally new compounds is critical (Ashby et al., 1978).
  • Pharmacological Properties of Related Compounds :

    • A review focusing on piracetam and its derivatives, which are utilized as nootropic drugs, provides insight into different biological activities associated with these compounds. The review emphasizes synthetic methodologies and promising effects in managing and treating several diseases (Dhama et al., 2021).
  • Paracetamol and Acetaminophen Studies :

    • Various studies highlight the significant usage, metabolic pathways, and the therapeutic as well as toxicological aspects of paracetamol and acetaminophen. These include insights into the genetic differences in metabolism, clinical applications, and the historical perspective on its usage and associated risks (Zhao & Pickering, 2011); (Marzuillo et al., 2014); (Brune et al., 2015).

properties

Product Name

N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-[4-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide

InChI

InChI=1S/C19H24N2O3S/c1-13-11-18(14(2)21(13)9-10-24-4)19(23)12-25-17-7-5-16(6-8-17)20-15(3)22/h5-8,11H,9-10,12H2,1-4H3,(H,20,22)

InChI Key

WQBKGTJPOPZNAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide
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N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide
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N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide
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N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide
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N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide
Reactant of Route 6
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N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide

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